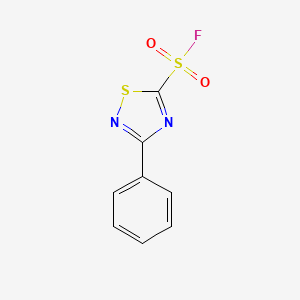

3-Phenyl-1,2,4-thiadiazole-5-sulfonyl fluoride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Phenyl-1,2,4-thiadiazole-5-sulfonyl fluoride is a chemical compound with the molecular formula C8H5FN2O2S2. It is known for its unique structure, which includes a thiadiazole ring and a sulfonyl fluoride group.

Mechanism of Action

Target of Action

It’s known that similar compounds have shown inhibitory activity against certain types of bacteria and fungi .

Mode of Action

It’s suggested that similar compounds can induce changes in the cellular structure of pathogens, leading to their inhibition .

Biochemical Pathways

Related compounds have been shown to disrupt normal hyphal growth in fungi, suggesting an impact on cellular growth and proliferation pathways .

Result of Action

Similar compounds have been observed to cause disordered entanglement of hyphae, shrinkage of hyphal surfaces, extravasation of cellular contents, and vacuole swelling and rupture .

Biochemical Analysis

Biochemical Properties

It is known that thiadiazole derivatives can interact with various enzymes and proteins

Cellular Effects

Some thiadiazole derivatives have been shown to disrupt normal hyphal growth by inducing disordered entanglement of hyphae, shrinkage of hyphal surfaces, extravasation of cellular contents, and vacuole swelling and rupture . It is possible that 3-Phenyl-1,2,4-thiadiazole-5-sulfonyl fluoride may have similar effects on cells, but this requires further study.

Molecular Mechanism

Given the known effects of some thiadiazole derivatives, it is possible that this compound may interact with biomolecules in a similar manner, potentially leading to enzyme inhibition or activation and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1,2,4-thiadiazole-5-sulfonyl fluoride typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride. This reaction forms the thiadiazole ring, and subsequent reactions introduce the sulfonyl fluoride group .

Industrial Production Methods

This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-1,2,4-thiadiazole-5-sulfonyl fluoride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles.

Oxidation and Reduction: The thiadiazole ring can participate in oxidation and reduction reactions, altering its electronic properties.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines and alcohols for substitution reactions, and oxidizing or reducing agents for redox reactions. Typical conditions involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various sulfonamide derivatives, while oxidation and reduction can lead to different thiadiazole derivatives .

Scientific Research Applications

3-Phenyl-1,2,4-thiadiazole-5-sulfonyl fluoride has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound has shown potential in biological studies, particularly in understanding enzyme interactions.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials with specific properties

Comparison with Similar Compounds

Similar Compounds

1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring but differ in their substituents.

1,2,4-Dithiazole-5-ones: These compounds have a similar sulfur-containing ring structure but differ in their functional groups

Uniqueness

3-Phenyl-1,2,4-thiadiazole-5-sulfonyl fluoride is unique due to the presence of both the phenyl group and the sulfonyl fluoride group. This combination imparts distinct chemical properties, making it versatile for various applications .

Biological Activity

3-Phenyl-1,2,4-thiadiazole-5-sulfonyl fluoride is a compound belonging to the thiadiazole family, known for its diverse biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, antibacterial, anti-inflammatory, and other pharmacological activities based on recent research findings.

Chemical Structure and Properties

The compound features a thiadiazole ring substituted with a phenyl group and a sulfonyl fluoride moiety. This unique structure contributes to its reactivity and biological activity.

Anticancer Activity

Research has demonstrated that thiadiazole derivatives exhibit significant anticancer properties. In vitro studies have shown that various derivatives of thiadiazoles can inhibit the growth of multiple cancer cell lines:

- Cytotoxicity Studies : A study reported that several thiadiazole derivatives exhibited moderate to good anticancer activity against human cancer cell lines such as A549 (lung), SK-MEL-2 (skin), and HCT15 (colon) with IC50 values ranging from 4.27 µg/mL to 12.57 µM .

- Mechanism of Action : The anticancer activity is often linked to the inhibition of key signaling pathways such as ERK1/2, which plays a role in cell cycle progression and apoptosis .

Antibacterial Activity

Thiadiazole derivatives have also been evaluated for their antibacterial properties:

- In Vitro Testing : Compounds derived from thiadiazoles have shown significant antibacterial activity against various strains including E. coli and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values indicate potent antibacterial effects .

- Biofilm Inhibition : Some derivatives have demonstrated the ability to inhibit biofilm formation in bacterial cultures, which is crucial for treating chronic infections .

Anti-inflammatory Activity

The anti-inflammatory potential of thiadiazole derivatives has been investigated through various assays:

- Protein Denaturation Method : Several compounds exhibited significant anti-inflammatory effects, comparable to standard drugs like diclofenac. For instance, certain derivatives showed maximum inhibition rates at concentrations of 100 μg/mL .

Other Biological Activities

Beyond anticancer and antibacterial properties, this compound exhibits a range of other biological activities:

- Antioxidant Activity : Some studies have reported that thiadiazole derivatives possess antioxidant properties, which can protect cells from oxidative stress .

- Antidiabetic Activity : Certain compounds have been evaluated for their ability to inhibit α-amylase, indicating potential use in managing diabetes .

Case Studies

Several studies highlight the biological activities of thiadiazole derivatives:

- Cytotoxicity Against Cancer Cells :

- Antibacterial Efficacy :

Properties

IUPAC Name |

3-phenyl-1,2,4-thiadiazole-5-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O2S2/c9-15(12,13)8-10-7(11-14-8)6-4-2-1-3-5-6/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWOHRNQUKHXKMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NSC(=N2)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.